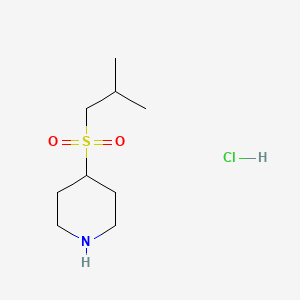

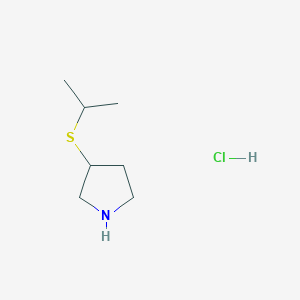

![molecular formula C6H4FN3 B1473512 6-fluoro-1H-pyrazolo[4,3-b]pyridine CAS No. 1378592-49-4](/img/structure/B1473512.png)

6-fluoro-1H-pyrazolo[4,3-b]pyridine

Übersicht

Beschreibung

6-Fluoro-1H-pyrazolo[4,3-b]pyridine is a versatile building block used in the synthesis of many complex compounds . It has been shown to be an excellent reagent for the synthesis of heterocycles .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-fluoro-1H-pyrazolo[4,3-b]pyridine, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Wissenschaftliche Forschungsanwendungen

Antiviral Agents

6-fluoro-1H-pyrazolo[4,3-b]pyridine: derivatives have been explored for their potential as antiviral agents. The structural similarity of these compounds to nucleotides allows them to interact with viral enzymes, potentially inhibiting viral replication. Researchers have synthesized various derivatives to target a range of viruses, aiming to develop new treatments for viral infections .

Antibacterial Applications

The antibacterial properties of 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives make them candidates for the development of new antibiotics. These compounds can be designed to interfere with bacterial cell wall synthesis or protein function, contributing to the fight against antibiotic-resistant bacteria .

Anti-Inflammatory Drugs

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Derivatives of 6-fluoro-1H-pyrazolo[4,3-b]pyridine have been investigated for their anti-inflammatory properties, with the potential to treat conditions like arthritis and asthma .

Central Nervous System (CNS) Therapeutics

The CNS therapeutic potential of 6-fluoro-1H-pyrazolo[4,3-b]pyridine is significant. These compounds can cross the blood-brain barrier and have been studied for the treatment of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Cardiovascular Disease Treatment

Cardiovascular diseases are the leading cause of death globally6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives have shown promise in treating cardiovascular conditions by acting on different pathways involved in heart disease, such as platelet aggregation and cholesterol synthesis .

Cancer Therapeutics

The antiproliferative activity of 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives makes them valuable in cancer research. These compounds can inhibit the growth of cancer cells by interfering with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Enzyme Inhibition

Enzymes play crucial roles in various biological processes, and their dysregulation can lead to diseases6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives have been used to inhibit specific enzymes, such as phosphodiesterases and proteases, which are therapeutic targets for conditions like diabetes and cystic fibrosis .

Receptor Ligands

Receptors are proteins that receive chemical signals from outside a cell and initiate a response6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as ligands for various receptors, including adenosine and prostaglandin receptors, which are involved in processes like inflammation, neurotransmission, and vasodilation .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of 6-fluoro-1H-pyrazolo[4,3-b]pyridine research could involve further exploration of its synthesis methods, as well as its potential applications in various fields. The development of a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions suggests potential future directions .

Eigenschaften

IUPAC Name |

6-fluoro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYCGESRMOOOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-pyrazolo[4,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines?

A1: Research suggests that substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines hold promise for treating and preventing cardiovascular diseases. [, ] While specific mechanisms of action and target interactions remain to be fully elucidated, the research highlights their potential as therapeutic agents in this field.

Q2: What are the key structural features of these compounds?

A2: The core structure of these compounds is a 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold. [, ] The research focuses on exploring the effects of various substituents on this scaffold, aiming to identify derivatives with enhanced therapeutic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

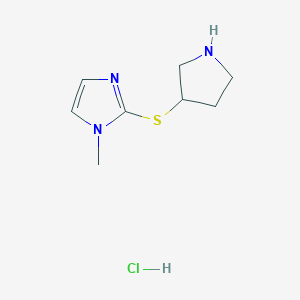

![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)

![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)

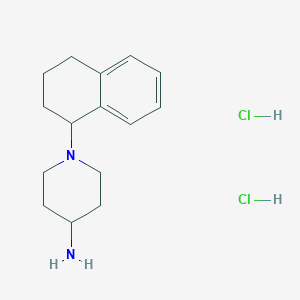

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)

![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)